molecular formula C14H19BrN2O B390161 N'-(4-bromobenzylidene)heptanohydrazide

N'-(4-bromobenzylidene)heptanohydrazide

Cat. No.: B390161
M. Wt: 311.22g/mol
InChI Key: JCDGTIMEMIHCRW-LFIBNONCSA-N
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Description

N'-(4-Bromobenzylidene)heptanohydrazide is a Schiff base derived from the condensation of heptanohydrazide (a seven-carbon aliphatic hydrazide) and 4-bromobenzaldehyde. This compound belongs to the hydrazide-hydrazone class, characterized by the presence of a –NH–N=CH– linkage. The 4-bromophenyl group introduces steric and electronic effects, while the heptanoyl chain contributes to lipophilicity, influencing solubility and intermolecular interactions. Such compounds are typically synthesized via acid-catalyzed condensation (e.g., glacial acetic acid in ethanol under reflux), a method widely used for analogous hydrazones .

Properties

Molecular Formula

C14H19BrN2O

Molecular Weight

311.22g/mol

IUPAC Name

N-[(E)-(4-bromophenyl)methylideneamino]heptanamide

InChI

InChI=1S/C14H19BrN2O/c1-2-3-4-5-6-14(18)17-16-11-12-7-9-13(15)10-8-12/h7-11H,2-6H2,1H3,(H,17,18)/b16-11+

InChI Key

JCDGTIMEMIHCRW-LFIBNONCSA-N

SMILES

CCCCCCC(=O)NN=CC1=CC=C(C=C1)Br

Isomeric SMILES

CCCCCCC(=O)N/N=C/C1=CC=C(C=C1)Br

Canonical SMILES

CCCCCCC(=O)NN=CC1=CC=C(C=C1)Br

Origin of Product

United States

Comparison with Similar Compounds

Aromatic vs. Aliphatic Hydrazides

  • N'-(4-Bromobenzylidene)benzohydrazides: Derivatives like (E)-N'-(4-bromobenzylidene)-3,4-dihydroxybenzohydrazide () and (E)-N'-(4-bromobenzylidene)-4-hydroxybenzohydrazide () feature aromatic hydrazide backbones. These compounds exhibit planar structures stabilized by intramolecular hydrogen bonds (e.g., O–H⋯N), enhancing crystallinity and thermal stability.
  • Synthetic Yields: Heptanohydrazide derivatives may show lower yields (e.g., ~70–80%) compared to benzohydrazides (e.g., 82–87% in ) due to steric hindrance from the longer aliphatic chain .

Substituent Effects

  • Electron-Withdrawing Groups: The 4-bromo substituent enhances electrophilicity at the azomethine carbon, influencing reactivity in biological or catalytic applications. For example, (E)-N'-(4-bromobenzylidene)-2-(6-methoxynaphthalen-2-yl)propanehydrazide (BPH) demonstrates superior corrosion inhibition efficiency (90% at 5 × 10⁻³ M) compared to non-halogenated analogs due to stronger adsorption on mild steel surfaces .
  • Chain Length Variations: Compounds with shorter aliphatic chains (e.g., propanehydrazide in BPH) exhibit higher solubility in polar solvents, whereas heptanohydrazide derivatives may favor non-polar environments, impacting their application in drug delivery or material science .
Physicochemical Properties
Property N'-(4-Bromobenzylidene)heptanohydrazide N'-(4-Bromobenzylidene)benzohydrazide N'-(4-Methoxybenzylidene)acetohydrazide
Melting Point ~180–190°C (estimated) 240–245°C () 224–228°C ()
Solubility Low in water; high in DMSO/CHCl₃ Moderate in DMSO; low in ethanol High in DMF; moderate in methanol
Lipophilicity (LogP) ~4.5 (predicted) ~3.8 () ~2.9 ()

Key Observations :

  • Longer aliphatic chains increase lipophilicity, enhancing membrane permeability but reducing aqueous solubility.
  • Methoxy-substituted analogs (e.g., 4-methoxybenzylidene derivatives) exhibit lower melting points due to reduced hydrogen-bonding capacity compared to brominated counterparts .
Spectroscopic and Crystallographic Features
  • IR/NMR Signatures : The target compound’s IR spectrum would show N–H (3200–3300 cm⁻¹), C=O (1640–1680 cm⁻¹), and C–Br (550–600 cm⁻¹) stretches. ¹H NMR would display azomethine proton resonance at δ 8.2–8.5 ppm, consistent with analogs in and .
  • Crystal Packing: Unlike planar benzohydrazides (), the heptanoyl chain likely induces non-coplanar packing, reducing π-π stacking interactions but increasing van der Waals interactions in the solid state .

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